An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-nitrobenzoic acid is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of organic compounds, particularly in the realm of pharmaceuticals. Its molecular architecture, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, offers a versatile platform for the construction of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-5-nitrobenzoic acid, detailed experimental protocols for its synthesis, and its significant role as a precursor in the development of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential anti-cancer agents that target microtubule dynamics.
Chemical and Physical Properties
2-Methyl-5-nitrobenzoic acid is a beige to light yellow crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-Methyl-5-nitrobenzoic acid | [2][3] |
| Synonyms | 5-Nitro-o-toluic acid, 3-Nitro-6-methylbenzoic acid | [2][4] |
| CAS Number | 1975-52-6 | [2][3] |
| Molecular Formula | C₈H₇NO₄ | [2][3][5] |
| Molecular Weight | 181.15 g/mol | [2][5] |
| Melting Point | 174-177 °C (345-351 °F) | [2] |
| Boiling Point | Data not readily available; estimated at 314.24°C | [1] |
| Solubility | Insoluble in water.[2] Soluble in organic solvents like acetone. | [6] |
| pKa | Data not readily available. As a carboxylic acid, the pH of its aqueous solutions is less than 7.0. | [4] |
| Appearance | Needles or beige solid.[1][2] |
Spectral Data
Spectroscopic analysis is crucial for the verification of the identity and purity of 2-Methyl-5-nitrobenzoic acid.
| Spectrum Type | Key Characteristics |
| ¹H NMR | The proton NMR spectrum would characteristically show signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The specific chemical shifts and coupling patterns are dependent on the solvent used. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro (NO₂) group. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure. |
Note: While spectral data for 2-Methyl-5-nitrobenzoic acid is available in databases such as the NIST WebBook, direct presentation of the spectra is beyond the scope of this document.[5]
Synthesis of 2-Methyl-5-nitrobenzoic Acid
The synthesis of 2-Methyl-5-nitrobenzoic acid can be achieved through various routes. A common and effective method involves the hydrolysis of its corresponding methyl ester, methyl 2-methyl-5-nitrobenzoate (B13354976).
Experimental Protocol: Synthesis via Hydrolysis of Methyl 2-methyl-5-nitrobenzoate
This protocol details the laboratory-scale synthesis of 2-Methyl-5-nitrobenzoic acid.
Materials:
-
Methyl 2-methyl-5-nitrobenzoate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (B95107) (THF)
-
Water
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Ethyl acetate
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Saturated brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-methyl-5-nitrobenzoate in tetrahydrofuran (THF).
-
Hydrolysis: To the stirred solution, add a 1N aqueous solution of lithium hydroxide (LiOH).
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
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Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield 2-Methyl-5-nitrobenzoic acid as a solid. The product can be further purified by recrystallization if necessary.
Visualization of the Synthetic Workflow:
Applications in Drug Development
While 2-Methyl-5-nitrobenzoic acid itself is not known to possess direct significant biological activity, it serves as a crucial building block in the synthesis of various pharmacologically active compounds.
Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
2-Methyl-5-nitrobenzoic acid is a key intermediate in the synthesis of derivatives of ibuprofen, a widely used NSAID. The synthetic pathway typically involves the transformation of the nitro and carboxylic acid functional groups to generate the final drug molecule.
Synthesis of Microtubule Inhibitors for Cancer Therapy
Derivatives of 2-Methyl-5-nitrobenzoic acid have shown promise as anti-cancer agents by acting as microtubule inhibitors.[2] Microtubules are essential components of the cytoskeleton and are critical for cell division. Inhibiting their dynamics can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
One notable example is the synthesis of 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), a novel microtubule inhibitor that has demonstrated potent cytotoxicity against various tumor cell lines, including multidrug-resistant ones.[7] This compound was shown to bind to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization.[7]
Logical Relationship in the Synthesis of Bioactive Derivatives:
Reactivity and Safety
Conclusion
2-Methyl-5-nitrobenzoic acid is a compound of significant interest to the chemical and pharmaceutical industries. While its direct biological activity is not well-documented, its utility as a versatile synthetic intermediate is firmly established. Its role in the synthesis of NSAID derivatives and novel microtubule inhibitors highlights its importance in drug discovery and development. The experimental protocols and chemical data provided in this guide are intended to support researchers and scientists in their efforts to explore the full potential of this valuable chemical entity. Further research into the biological activities of novel derivatives of 2-Methyl-5-nitrobenzoic acid is a promising avenue for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-Methyl-5-nitrobenzoic acid [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]






